3-Methylcyclopentane-1-carbaldehyde

Description

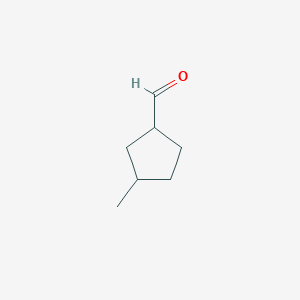

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclopentane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-2-3-7(4-6)5-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFABTXHHYMKPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclopentane-1-carbaldehyde can be synthesized through various methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. The reaction typically involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group. The resulting alcohol is then oxidized to form the aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 3-methylcyclopentene followed by oxidation. The reaction conditions typically include the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

Oxidation: 3-Methylcyclopentane-1-carboxylic acid.

Reduction: 3-Methylcyclopentanol.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylcyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde group.

Mechanism of Action

The mechanism of action of 3-Methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (1S,3S)-3-Methylcyclopentane-1-carbaldehyde | N/A | C₇H₁₂O | 112.17 | 3-methyl, 1-carbaldehyde |

| 1-(3-Chloro-2-methylprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde | 1937341-17-7 | C₁₁H₁₇ClO | 200.71 | 3-methyl, 1-carbaldehyde, chloro-allyl |

| 3-Hydroxycyclopentane-1-carbaldehyde | 69492-90-6 | C₆H₁₀O₂ | 114.14 | 3-hydroxy, 1-carbaldehyde |

| 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde | 1934654-17-7 | Not Provided | Not Provided | 3-methyl, 1-carbaldehyde, hydroxypropyl |

Key Observations :

- Chlorinated Derivative (CAS 1937341-17-7) : The addition of a chloro-allyl group increases molecular weight by ~88% compared to the parent compound. The chlorine atom enhances electrophilicity, making it prone to nucleophilic substitution reactions. Its larger size may also reduce volatility .

- Hydroxy Derivative (CAS 69492-90-6) : Replacing the methyl group with a hydroxyl group increases polarity and hydrogen-bonding capacity, likely elevating boiling point and water solubility compared to the methyl-substituted analogue .

Reactivity and Functional Group Interactions

- Aldehyde Group : All compounds share a carbaldehyde group, enabling reactions such as nucleophilic addition (e.g., Grignard reactions) and oxidation to carboxylic acids. Steric hindrance from the cyclopentane ring may slow these reactions compared to linear aldehydes.

- Substituent Effects: The chloro-allyl group (CAS 1937341-17-7) introduces sites for elimination or cross-coupling reactions (e.g., Suzuki-Miyaura) . The hydroxy group (CAS 69492-90-6) may participate in acetal formation or act as a hydrogen-bond donor, altering catalytic behavior in asymmetric synthesis .

Research and Application Implications

- Synthetic Utility : The parent compound’s chirality makes it valuable in asymmetric synthesis, whereas the chloro-allyl derivative (CAS 1937341-17-7) could serve as an intermediate in agrochemicals or pharmaceuticals .

- Biomedical Potential: The hydroxy derivative (CAS 69492-90-6) might exhibit enhanced bioavailability due to polarity, warranting exploration in drug design .

Biological Activity

3-Methylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique five-membered cyclopentane ring with a methyl substituent and an aldehyde functional group. This structure not only influences its chemical reactivity but also its potential biological activity. Research has indicated that this compound may interact with various biological targets, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : CHO

- Molecular Weight : 112.17 g/mol

- IUPAC Name : 3-Methylcyclopentanecarbaldehyde

- CAS Number : 82879-57-0

The biological activity of this compound is primarily attributed to its aldehyde group, which is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways, potentially leading to therapeutic effects.

Enzyme Interactions

Research has shown that this compound can interact with several enzymes, impacting their functionality. The aldehyde group enables it to participate in nucleophilic attack mechanisms, which may alter the active sites of enzymes, thus influencing metabolic pathways.

Case Studies

- Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. These findings suggest potential applications in developing therapeutic agents for oxidative stress-related diseases.

- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound for cancer therapy.

- Antimicrobial Properties : Preliminary investigations have shown that this compound possesses antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cyclopentane-1-carbaldehyde | Lacks methyl group | Different reactivity and properties |

| 3-Methylcyclohexane-1-carbaldehyde | Contains an additional carbon | Altered chemical behavior due to increased ring size |

| Cyclohexanecarboxaldehyde | Six-membered ring structure | Lacks cyclopentane characteristics |

The unique five-membered structure of this compound contributes to its distinct reactivity profile compared to its analogs.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. These derivatives have been tested for:

- Inhibition of Enzymatic Activity : Modifications have shown improved binding affinity to target enzymes.

- Enhanced Antioxidant Capacity : Certain derivatives exhibited increased efficacy in scavenging free radicals.

Q & A

Q. What are the established synthetic pathways for 3-Methylcyclopentane-1-carbaldehyde, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves cyclization or functional group modification of cyclopentane derivatives. For example, oxidation of 3-Methylcyclopentane-1-carboxylic acid (using agents like pyridinium chlorochromate) or regioselective aldehyde introduction via hydroformylation . Key analytical techniques include:

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic data?

- Methodological Answer : Compare spectral data with structurally similar compounds (e.g., 2-Methylcyclopentane-1-carbaldehyde):

| Feature | 3-Methyl Isomer | 2-Methyl Isomer |

|---|---|---|

| Aldehyde Proton () | Downfield shift due to methyl proximity | Less deshielded due to spatial separation |

| NMR | Methyl carbon at ~22-25 ppm | Aldehyde carbon at ~200 ppm |

| This differentiation is critical for avoiding misassignment in reaction mechanism studies . |

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across cytotoxicity studies?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay conditions, or compound purity. To address this:

Q. How does the methyl group position influence the compound’s reactivity in nucleophilic addition reactions compared to cyclohexane analogs?

- Methodological Answer : The cyclopentane ring’s smaller size increases ring strain, enhancing reactivity. The 3-methyl group induces steric hindrance, directing nucleophilic attack to the less hindered face. Comparative kinetic studies with cyclohexane analogs (e.g., 2-Methylcyclohexanone) reveal:

| Substrate | Reaction Rate (, s) | Major Product |

|---|---|---|

| This compound | Anti-Markovnikov adduct | |

| 2-Methylcyclohexanone | Markovnikov adduct | |

| Steric and electronic effects are quantified via DFT calculations . |

Q. What computational approaches predict the interaction of this compound with enzymatic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding modes. Key steps:

- Target Selection : Prioritize enzymes with aldehyde-binding pockets (e.g., aldehyde dehydrogenases).

- Free Energy Calculations : Estimate binding affinity () using MM-PBSA.

- Validation : Compare with experimental IC data from cytotoxicity assays .

Experimental Design & Data Analysis

Q. How should researchers optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Critical parameters include:

Q. How to interpret conflicting oxidation data involving this compound?

- Methodological Answer : Contradictions may stem from competing pathways (e.g., over-oxidation to carboxylic acids vs. ketone formation). Resolve via:

- Controlled Oxidation : Use mild agents (e.g., MnO) to halt at ketone stage.

- Byproduct Analysis : Identify intermediates via GC-MS.

- Kinetic Profiling : Plot concentration-time curves to discern dominant pathways .

Biological & Pharmacological Research

Q. What in vitro models are suitable for evaluating the neurotoxic potential of this compound?

- Methodological Answer : Use primary neuronal cultures or SH-SY5Y neuroblastoma cells. Key endpoints:

- Mitochondrial Toxicity : Measure ATP levels via luminescence assays.

- Oxidative Stress : Quantify ROS production with DCFDA fluorescence.

- Apoptosis Markers : Caspase-3 activation via Western blot.

Compare with cytotoxicity data from non-neuronal cell lines (e.g., HEK293) .

Notes

- Contradictions : Address discrepancies by replicating studies under standardized conditions and cross-validating with multiple analytical methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.